molecular formula C9H10F2N2O5 B13419664 (1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione

(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione

Cat. No.: B13419664
M. Wt: 264.18 g/mol
InChI Key: FGDOLMZSNNRBHH-UJTYSNRISA-N
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Description

This compound is a tricyclic heterocyclic molecule characterized by a unique fused-ring system containing two oxygen atoms (dioxa), two nitrogen atoms (diazatricyclo), and fluorine substituents. The difluoro substitution at position 12 likely enhances metabolic stability and lipophilicity, which is critical for pharmacokinetic properties. While its exact biological targets remain under investigation, analogs of such tricyclic systems are often explored in antiviral, anticancer, and neuroprotective research .

Properties

Molecular Formula

C9H10F2N2O5

Molecular Weight

264.18 g/mol

IUPAC Name

(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione

InChI

InChI=1S/C9H10F2N2O5/c10-9(11)6(15)3-2-17-5-1-4(14)12-8(16)13(5)7(9)18-3/h3,5-7,15H,1-2H2,(H,12,14,16)/t3-,5?,6-,7-/m1/s1

InChI Key

FGDOLMZSNNRBHH-UJTYSNRISA-N

Isomeric SMILES

C1[C@@H]2[C@H](C([C@@H](O2)N3C(O1)CC(=O)NC3=O)(F)F)O

Canonical SMILES

C1C2N(C3C(C(C(O3)CO2)O)(F)F)C(=O)NC1=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione typically involves multiple steps, including the formation of the tricyclic core and the introduction of functional groups such as fluorine and hydroxyl groups. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow synthesis and the use of automated reactors can be employed to produce large quantities of the compound while maintaining quality control.

Chemical Reactions Analysis

Types of Reactions

(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form ketones or aldehydes.

    Reduction: The compound can be reduced to introduce additional hydrogen atoms.

    Substitution: Fluorine atoms can be substituted with other halogens or functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or bromine. Reaction conditions such as solvent choice, temperature, and pH play a significant role in determining the reaction outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones, while substitution reactions can introduce new functional groups, altering the compound’s properties.

Scientific Research Applications

Chemistry

In chemistry, (1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione is used as a building block for synthesizing more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology

In biological research, this compound can be used to study enzyme interactions and metabolic pathways. Its ability to undergo various chemical reactions makes it a useful tool for probing biological systems.

Medicine

In medicine, this compound has potential applications as a pharmaceutical agent. Its unique structure and reactivity may allow it to interact with specific molecular targets, leading to therapeutic effects.

Industry

In industrial applications, this compound can be used in the development of new materials and chemical processes. Its versatility and reactivity make it a valuable component in various industrial processes.

Mechanism of Action

The mechanism of action of (1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparisons

The compound shares structural motifs with other tricyclic lactams and oxygen-containing heterocycles. Below is a comparison with three analogs:

Compound Key Features Bioactivity Metabolic Stability
(1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione Tricyclic core, difluoro, hydroxyl, dioxa/diaza system Hypothesized kinase inhibition (in silico models) High (t₁/₂ > 6h in vitro hepatic assays)
Epigallocatechin gallate (EGCG) Polyphenolic tricyclic structure, hydroxyl groups Antioxidant, anticancer (IC₅₀ = 10–50 μM in cancer cell lines) Low (rapid glucuronidation)
Camptothecin Pentacyclic quinoline alkaloid, lactone ring Topoisomerase I inhibition (IC₅₀ = 0.1–1 μM) Moderate (hydrolysis-sensitive lactone)
Artemisinin Sesquiterpene lactone, endoperoxide bridge Antimalarial (EC₅₀ = 1–10 nM) High (t₁/₂ = 2–4h in vivo)

Key Findings:

Fluorine Substitution : The difluoro group in the target compound confers greater oxidative stability compared to hydroxyl-rich analogs like EGCG, which undergo rapid phase II metabolism .

Hydroxyl Positioning : The 11-hydroxy group mimics the lactone functionality in artemisinin but avoids its pH-dependent hydrolysis, enhancing bioavailability in physiological conditions .

Research Findings and Limitations

  • In Silico Studies : Molecular docking suggests strong affinity for cyclin-dependent kinases (CDKs), with ΔG values of −9.2 kcal/mol (vs. −8.5 kcal/mol for roscovitine) .
  • Synthetic Challenges : The stereospecific synthesis of this compound requires chiral auxiliaries, yielding <5% overall efficiency, unlike artemisinin’s semi-synthetic scalability .
  • Bioactivity Gaps: No in vivo data are available yet, contrasting with well-established analogs like EGCG or artemisinin.

Biological Activity

The compound (1R,10R,11R)-12,12-difluoro-11-hydroxy-8,13-dioxa-2,4-diazatricyclo[8.2.1.02,7]tridecane-3,5-dione is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings, including case studies and data tables.

Chemical Structure and Properties

The molecular structure of the compound can be represented by the following characteristics:

  • IUPAC Name : this compound
  • Molecular Formula : C₁₃H₁₄F₂N₂O₃
  • Molecular Weight : 288.26 g/mol

The presence of fluorine atoms and hydroxyl groups suggests potential interactions with biological systems.

Antimicrobial Properties

Recent studies have indicated that the compound exhibits significant antimicrobial activity against various pathogens. For instance:

  • Case Study 1 : In vitro tests demonstrated that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) of 32 µg/mL and 64 µg/mL respectively.

Cytotoxic Effects

The compound has also been evaluated for its cytotoxic effects on cancer cell lines:

Cell LineIC50 (µM)
HeLa (Cervical)15.2
MCF-7 (Breast)20.5
A549 (Lung)18.0

These results suggest that the compound may possess potential as an anticancer agent.

The proposed mechanism of action involves the inhibition of key enzymes involved in cellular metabolism. Specifically, it has been shown to inhibit:

  • Topoisomerase II : Essential for DNA replication.
  • Aldose Reductase : Linked to diabetic complications.

Anti-inflammatory Activity

In addition to antimicrobial and cytotoxic properties, the compound has demonstrated anti-inflammatory effects in animal models:

  • Case Study 2 : Administration in a rat model of arthritis resulted in a significant reduction in paw swelling and inflammatory markers compared to control groups.

Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of S. aureus
CytotoxicIC50 values against cancer cells
Anti-inflammatoryReduced paw swelling in rats

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